molecular formula C36H48O5 B1228796 Estrofem CAS No. 65296-29-9

Estrofem

Katalognummer: B1228796
CAS-Nummer: 65296-29-9
Molekulargewicht: 560.8 g/mol
InChI-Schlüssel: YUSCRGFYKCAQHE-HQFNMCNFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Estrofem, also known as this compound, is a useful research compound. Its molecular formula is C36H48O5 and its molecular weight is 560.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Hormone Replacement Therapy

Clinical Indications:
Estrofem is mainly indicated for the treatment of menopausal symptoms such as hot flashes, vaginal dryness, and osteoporosis prevention. It helps restore estrogen levels in women who are experiencing a decline due to menopause.

Mechanism of Action:
this compound works by binding to estrogen receptors, mimicking the effects of endogenous estrogen. This action leads to the suppression of gonadotropin secretion (FSH and LH) and contributes to improvements in vaginal cytology and urogenital health .

Clinical Trials:
The Women's Health Initiative (WHI) study highlighted the benefits and risks associated with HRT. In this large-scale trial involving over 8,500 postmenopausal women, it was found that while HRT could reduce the risk of hip fractures and colorectal cancer, it also presented risks for cardiovascular diseases and breast cancer .

Management of Osteoporosis

This compound is effective in reducing the risk of osteoporosis-related fractures in postmenopausal women. Estrogen plays a crucial role in maintaining bone density; therefore, its supplementation can significantly decrease the incidence of fractures associated with osteoporosis .

Treatment of Urogenital Symptoms

This compound has demonstrated efficacy in alleviating urogenital symptoms related to estrogen deficiency, such as atrophic vaginitis and lower urinary tract dysfunction. Clinical studies indicate that patients receiving this compound report significant improvements in vaginal health and urinary function .

Cardiovascular Health

Research indicates that estrogen therapy may have beneficial effects on lipid profiles by decreasing low-density lipoprotein cholesterol (LDL-C) while increasing high-density lipoprotein cholesterol (HDL-C) levels . However, these benefits must be weighed against potential risks of cardiovascular events associated with long-term use.

Neuroprotective Effects

Emerging studies suggest that this compound may exert neuroprotective effects. Estradiol has been shown to influence synaptic plasticity and cognitive function through various mechanisms involving neurotransmitter systems . For instance, it modulates N-methyl-D-aspartate receptor activity, which is essential for learning and memory processes.

Case Study 1: Osteoporosis Prevention

A study involving 500 postmenopausal women demonstrated that those treated with this compound showed a significant increase in bone mineral density compared to those who did not receive HRT. The treatment group exhibited a 10% increase in lumbar spine BMD over two years .

Case Study 2: Urogenital Health Improvement

In a clinical trial focused on urogenital symptoms, women receiving this compound reported a 70% improvement in symptoms of vaginal dryness and discomfort after three months of treatment compared to a control group .

Risks Associated with this compound Use

While this compound provides numerous benefits, it is essential to consider its risks:

  • Increased risk of breast cancer with prolonged use.
  • Potential cardiovascular risks.
  • Need for regular monitoring through mammograms and breast examinations .

Eigenschaften

CAS-Nummer

65296-29-9

Molekularformel

C36H48O5

Molekulargewicht

560.8 g/mol

IUPAC-Name

(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;(8R,9S,13S,14S,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol

InChI

InChI=1S/C18H24O3.C18H24O2/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21;1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3;3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t13-,14-,15+,16-,17+,18+;14-,15-,16+,17+,18+/m11/s1

InChI-Schlüssel

YUSCRGFYKCAQHE-HQFNMCNFSA-N

SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O.CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O

Isomerische SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O.C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)O

Kanonische SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O.CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O

Synonyme

estradiol, estriol drug combination
Estrofem
Estrofen

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.